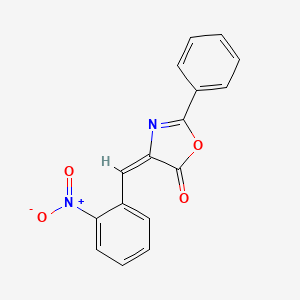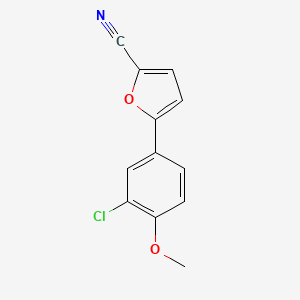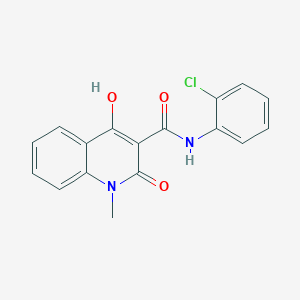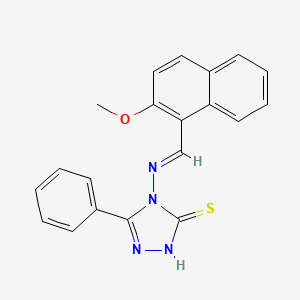
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features an oxazole ring substituted with a nitrobenzylidene and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 2-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles or dipolarophiles in the presence of heat or a catalyst.
Major Products Formed
Reduction: 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Polycyclic compounds with enhanced structural complexity.
科学的研究の応用
Chemistry
In organic synthesis, 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
The compound’s structural features make it a candidate for biological activity studies. It can be used to design and synthesize potential pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific electronic or optical properties. These materials could find applications in sensors, organic electronics, or photonics.
作用機序
The mechanism of action of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one
Uniqueness
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthetic applications where the nitro group can be transformed into various functional groups, providing a pathway to a wide range of derivatives.
特性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
(4E)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10+ |
InChIキー |
QRTYQFYODBKCHQ-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)

![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)



